molecular formula C8H6BrIO2 B2526748 5-Bromo-3-iodo-2-methylbenzoic acid CAS No. 1379364-28-9

5-Bromo-3-iodo-2-methylbenzoic acid

Cat. No.: B2526748
CAS No.: 1379364-28-9
M. Wt: 340.942
InChI Key: MEEJCTGTAAQGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-iodo-2-methylbenzoic acid is an organic compound with the molecular formula C8H6BrIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, iodine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-2-methylbenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of 2-methylbenzoic acid. The process begins with the bromination of 2-methylbenzoic acid to form 5-bromo-2-methylbenzoic acid. This intermediate is then subjected to iodination to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-2-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-3-iodo-2-methylbenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-iodo-2-methylbenzoic acid is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

5-bromo-3-iodo-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEJCTGTAAQGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1I)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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